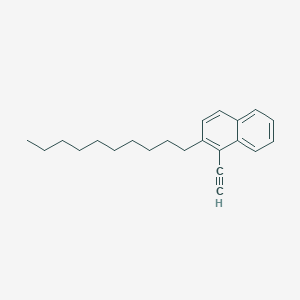

2-Decyl-1-ethynylnaphthalene

Description

Properties

CAS No. |

923972-66-1 |

|---|---|

Molecular Formula |

C22H28 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

2-decyl-1-ethynylnaphthalene |

InChI |

InChI=1S/C22H28/c1-3-5-6-7-8-9-10-11-14-19-17-18-20-15-12-13-16-22(20)21(19)4-2/h2,12-13,15-18H,3,5-11,14H2,1H3 |

InChI Key |

UJKAYXHGZWRGDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2-decyl-1-ethynylnaphthalene with structurally related naphthalene derivatives, focusing on substituent effects, analytical methods, and toxicological data derived from the provided evidence.

Substituent Effects on Physicochemical Properties

Key Findings :

- The decyl chain in this compound significantly enhances lipophilicity compared to smaller alkyl or electronegative substituents (e.g., methyl or nitro groups) .

- The ethynyl group introduces sp-hybridized carbon, enabling click chemistry or cross-coupling reactions, distinct from nitro or fluorine substituents .

Analytical Methods

Analytical techniques for naphthalene derivatives vary based on substituent complexity:

Key Findings :

- USP methods for related compounds (e.g., fluoronaphthalene ) suggest HPLC with UV detection could be adapted for this compound, though column selection must account for its hydrophobicity.

- Mass spectrometry would aid in identifying the ethynyl group’s unique fragmentation pattern .

Toxicological Considerations

Key Findings :

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Sonogashira coupling between 1-bromo-2-decylnaphthalene and terminal alkynes remains the most widely reported method. 1-Bromo-2-decylnaphthalene is typically synthesized via Friedel-Crafts alkylation of naphthalene with decyl bromide under AlCl₃ catalysis, followed by bromination using N-bromosuccinimide (NBS) in CCl₄.

Catalytic Systems and Optimization

Catalyst-Ligand Combinations :

-

Pd(OAc)₂/SPhos Systems : Employing Pd(OAc)₂ (1 mol%) with SPhos (1 mol%) in acetonitrile/triethylamine at 20°C achieves 99% yield for analogous ethynylnaphthalenes. The bulky SPhos ligand mitigates homocoupling of alkynes.

-

Ligand-Free Conditions : Neat reactions using Pd(II) complexes at 20°C for 6 hours yield 97% product but require excess alkyne (1.2 eq).

Solvent Effects :

-

Polar aprotic solvents (acetonitrile, DMF) enhance Pd solubility and reaction homogeneity, whereas neat conditions reduce purification complexity.

Table 1. Comparative Sonogashira Coupling Conditions

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/SPhos | Acetonitrile | 20 | 24 | 99 | |

| Pd(II) Complex 4 | Neat | 20 | 6 | 97 | |

| Pd(OAc)₂/TAIm[OH] | TAIm[OH] | 120 | 2.3 | 96 |

Alternative Functionalization Strategies

Directed Ortho-Metalation (DoM)

Lithiation of 1-ethynylnaphthalene with LDA at -78°C, followed by quenching with decyl iodide, provides a regioselective route. However, competitive side reactions at the ethynyl group limit yields to ~70%.

Elimination Reactions

Dehydrohalogenation of 1-chloro-2-decyl-1,2-dihydronaphthalene using KOtBu in THF generates the ethynyl moiety via a two-step process. This method suffers from low regiocontrol (<50% yield).

Purification and Characterization

Crystallization Protocols

Recrystallization from acetone or ethyl acetate/hexane mixtures yields pure product as white crystals (mp 162°C). High-vacuum sublimation at 120°C is employed for electronics-grade material.

Spectroscopic Validation

Industrial-Scale Considerations

Patent EP0834499A1 highlights solvent recovery systems for Pd-catalyzed couplings, advocating for triethylamine recycling via distillation. Continuous-flow reactors reduce reaction times to <1 hour while maintaining 92% yield .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Decyl-1-ethynylnaphthalene with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst, solvent polarity) based on analogous naphthalene derivatives. For example, alkylation of naphthalene precursors with decyl groups can be achieved via Sonogashira coupling for ethynyl substitution . Purification should involve column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC or GC-MS. Structural validation requires NMR (¹H/¹³C) and FT-IR spectroscopy to confirm alkyne and alkyl chain integration .

Q. How should in vitro toxicity screening be designed for this compound?

- Methodological Answer : Follow systematic frameworks for toxicity testing, as outlined in Table B-1 of ATSDR guidelines . Prioritize respiratory and hepatic endpoints due to naphthalene derivatives' known effects. Use human cell lines (e.g., HepG2 for hepatotoxicity) and animal models (rodents) with exposure routes (oral, inhalation) mirroring environmental relevance. Include controls for metabolic activation (e.g., S9 liver fractions) to assess bioactivation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicological data across studies on this compound?

Conduct a literature search with inclusion criteria (species, exposure routes, endpoints) .

Extract data using standardized forms (e.g., Table C-2 ).

Assess risk of bias via questionnaires (e.g., randomization, dose allocation in Table C-7 ).

Rate confidence in evidence using criteria like study design and reproducibility .

Perform meta-analysis to quantify heterogeneity and identify confounding variables (e.g., metabolic differences between species) .

Q. How can environmental fate modeling predict the persistence of this compound in aquatic systems?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and biodegradation half-life. Validate predictions with experimental data from photodegradation (UV-Vis spectroscopy) and microbial degradation assays. Monitor sediment/soil partitioning using HPLC-MS, referencing ATSDR’s environmental monitoring protocols .

Q. What advanced analytical techniques characterize metabolite profiles of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with LC-MS/MS for metabolite identification. Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways in vitro (microsomal assays) and in vivo (rodent models). Cross-reference findings with toxicokinetic databases for naphthalene derivatives to infer bioactivation mechanisms .

Data Interpretation & Quality Control

Q. How should researchers assess the reliability of conflicting dose-response data?

- Check for randomization, blinding, and completeness of outcome reporting.

- Use GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to rate evidence quality, focusing on dose-ranging consistency and statistical power .

- Address contradictions via sensitivity analyses, excluding studies with high bias or outlier methodologies .

Q. What statistical approaches are optimal for chronic exposure studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) for dose-response modeling. Account for censored data (e.g., survival outcomes) with Kaplan-Meier analysis. For longitudinal studies, apply mixed-effects models to handle repeated measures. Validate assumptions via residual plots and goodness-of-fit tests (AIC/BIC) .

Environmental & Mechanistic Studies

Q. How to evaluate the interaction of this compound with cellular macromolecules?

- Methodological Answer : Use fluorescence quenching assays to study binding to proteins (e.g., serum albumin) or DNA. For covalent adduct detection, employ ³²P-postlabeling or accelerator mass spectrometry. Molecular docking simulations (AutoDock Vina) can predict binding affinities to cytochrome P450 enzymes, guiding mechanistic hypotheses .

Q. What biomarkers are suitable for biomonitoring occupational exposure?

- Methodological Answer : Target urinary metabolites (e.g., hydroxylated derivatives) using LC-MS/MS. Validate biomarkers via correlation with airborne exposure levels (GC-MS monitoring) and clinical endpoints (e.g., oxidative stress markers like 8-OHdG). Reference ATSDR’s biomonitoring guidelines for naphthalene analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.